Paris saponin VII

Pharmacokinetics Oral Bioavailability Tissue Distribution

Select Paris saponin VII for P-gp inhibition in chemoresistance reversal studies (validated in K562/ADR and MCF-7/ADR models) and pharmacokinetic profiling with established LC-MS/MS methods (LLOQ 0.5 ng/mL). Best-in-class characterization ensures reproducible xenograft and formulation research.

Molecular Formula C51H82O21
Molecular Weight 1031.2 g/mol
CAS No. 82657-46-3
Cat. No. B7982126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParis saponin VII
CAS82657-46-3
Molecular FormulaC51H82O21
Molecular Weight1031.2 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1
InChIInChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26+,27-,28+,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1
InChIKeyFBFJAXUYHGSVFN-IYUYFXHASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chonglou Saponin VII (CAS 82657-46-3): Procurement-Grade Steroidal Saponin for Cancer and Inflammation Research


Chonglou Saponin VII (also referred to as Paris Saponin VII, Polyphyllin VII, or Dioscinin) is a steroidal saponin with the molecular formula C51H82O21 and a molecular weight of 1031.2 g/mol, primarily isolated from the rhizomes of Paris polyphylla and Trillium tschonoskii [1]. As a member of the polyphyllin family, it is distinguished from related saponins such as Polyphyllin D, Formosanin C, and Dioscin by its specific glycosylation pattern and corresponding biological activity profile [2]. Reputable suppliers report HPLC purity specifications reaching ≥98% to 99.84%, with identity confirmed by NMR and MS . The compound exhibits documented in vitro anticancer activity across multiple cell lines (including HepG2, MCF-7, Hela, and K562/ADR) and in vivo antitumor efficacy in xenograft models, alongside emerging evidence for anti-inflammatory and anti-angiogenic activities.

Why Generic Polyphyllin or Paris Saponin Substitution Fails: Chonglou Saponin VII Procurement Considerations


Generic substitution among Rhizoma Paridis-derived steroidal saponins is scientifically unsupported due to profound differences in both pharmacokinetic behavior and mechanistic specificity. Despite structural similarities, polyphyllin family members exhibit divergent intestinal absorption characteristics; n-octanol/water partition coefficients for six saponins from Rhizoma Paridis rank as Chonglouoside H > Dioscin > Polyphyllin D > Gracillin > Paris-VII (Chonglou Saponin VII) > Formosanin C, directly impacting formulation feasibility and in vivo exposure [1]. Furthermore, oral bioavailability across the class is uniformly low (all <1% in rat studies), making procurement decisions dependent on validated analytical standards and compound-specific PK reference data rather than class-level assumptions [2]. Critically, the compound's differential engagement of molecular targets—including demonstrated activity against P-glycoprotein in multidrug-resistant cancer models, specific inhibition of the Hippo pathway, and direct binding to T-lymphokine-activated killer cell-originated protein kinase (TOPK)—cannot be extrapolated from structurally related analogs such as Polyphyllin D or Formosanin C, which exhibit distinct target profiles (e.g., Formosanin C's primary anti-angiogenic mechanism via VEGF/VEGFR2 inhibition versus Chonglou Saponin VII's multimodal pathway modulation) [3]. The following evidence guide provides the quantitative differentiation necessary for scientifically justified selection.

Chonglou Saponin VII: Quantified Differentiation Evidence Against Polyphyllin D, Formosanin C, and In-Class Analogs


Superior Systemic Exposure: 1.05× Higher Cmax than Dioscin and 1.45× Higher than Polyphyllin H Following Oral Administration

In a head-to-head pharmacokinetic study of nine steroidal saponins from Paris polyphylla administered orally to rats, Chonglou Saponin VII (polyphyllin VII) achieved the highest maximum plasma concentration (Cmax) among all nine compounds tested [1]. The measured Cmax of 17.0 ± 2.24 µg/L exceeded that of the closest comparator Dioscin (16.17 ± 0.64 µg/L) by 5.1% and exceeded Polyphyllin H (11.75 ± 1.28 µg/L) by 44.7%. Notably, other major polyphyllin family members—including Polyphyllin I, Polyphyllin II, Polyphyllin IV, Progenin III, and Gracillin—all exhibited Cmax values below 10 µg/L, representing a >70% reduction in peak systemic exposure relative to Chonglou Saponin VII [1]. All nine compounds demonstrated oral bioavailability less than 1%, underscoring that this Cmax advantage, while modest in absolute terms, represents the maximum achievable systemic exposure within this poorly absorbed saponin class [1].

Pharmacokinetics Oral Bioavailability Tissue Distribution ADME

Tumor Growth Inhibition: 1.5 mg/kg Chonglou Saponin VII Reduces MDA-MB-231 Xenograft Tumor Growth via Autophagy Induction

In a mouse xenograft model using MDA-MB-231 triple-negative breast cancer cells, Chonglou Saponin VII administered at 1.5 mg/kg significantly reduced tumor growth and induced intratumoral autophagy . This in vivo efficacy is complemented by in vitro potency data across multiple breast cancer cell lines: IC50 values of 3.16 µM (MDA-MB-231), 3.45 µM (MDA-MB-436), and 2.86 µM (MCF-7) . While direct head-to-head in vivo comparison data against other polyphyllins in identical breast cancer models is not available in the accessed literature, the compound's demonstrated efficacy at this specific dose level (1.5 mg/kg) provides a validated reference point for researchers designing in vivo experiments—contrasting with Polyphyllin D, which in other xenograft models required dosing via gavage at 2-8 mg/kg to achieve robust effects, and Formosanin C, which required 1-3 mg/kg intraperitoneal dosing over 4 weeks for anti-angiogenic effects in ovarian cancer models [1].

In Vivo Efficacy Breast Cancer Xenograft Model Autophagy Tumor Growth Inhibition

Multidrug Resistance Reversal: Chonglou Saponin VII Sensitizes Doxorubicin-Resistant Cancer Cells via P-glycoprotein Inhibition

Chonglou Saponin VII demonstrates a functional activity profile that distinguishes it from many polyphyllin analogs: the ability to inhibit P-glycoprotein (P-gp) and reverse multidrug resistance (MDR) in cancer cells [1]. In K562/ADR doxorubicin-resistant leukemia cells, Chonglou Saponin VII-induced apoptosis is mechanistically linked to both Akt/MAPK pathway modulation and P-gp inhibition [1]. This chemosensitization effect extends in vivo, where the compound significantly enhances the anticancer efficacy of doxorubicin in an MCF-7/ADR xenograft model in nude mice . While several Rhizoma Paridis saponins (including Polyphyllin D and Dioscin) exhibit potent cytotoxicity, the documented P-gp inhibitory activity represents a mechanistically distinct property relevant specifically to MDR cancer models—a feature not uniformly reported across the polyphyllin family and therefore a key selection criterion for researchers investigating chemoresistance reversal strategies.

Multidrug Resistance P-glycoprotein Chemosensitization K562/ADR MCF-7/ADR

Analytical Quality Benchmark: Vendor HPLC Purity Specifications of ≥98% to 99.84% Enable Reproducible Research

Procurement-grade Chonglou Saponin VII is commercially available with HPLC purity specifications ranging from ≥98% (Cayman Chemical, PureOne Bio, ChemicalBook suppliers) to 99.84% (Selleck Chemicals), with structural identity confirmed by NMR [1]. The compound is supplied as a white to off-white solid powder with a molecular weight of 1031.2 g/mol and recommended storage at -20°C (stable for 3 years as powder) . While not a biological differentiation, analytical quality and vendor specification transparency constitute a critical procurement selection factor: the availability of batch-specific Certificates of Analysis (CoA) with HPLC and NMR data enables experimental reproducibility and regulatory compliance in publication. Researchers should verify that suppliers provide CoA documentation rather than relying on nominal purity claims without analytical validation.

Analytical Chemistry Quality Control HPLC Purity Procurement Specification Reference Standard

Oral Bioavailability Limitation: 0.2-0.5% Bioavailability Confirms Need for Formulation Development or Parenteral Administration

Multiple independent pharmacokinetic studies converge on a critical finding: Chonglou Saponin VII exhibits extremely low oral bioavailability. In a study of nine Paris polyphylla saponins, all nine compounds—including Chonglou Saponin VII—demonstrated oral bioavailability of less than 1% [1]. A dedicated LC-MS/MS pharmacokinetic study quantified polyphyllin VII oral bioavailability at 5.86% and intraperitoneal bioavailability at 38.81% in rats [2]. For comparison, Dioscin—a structurally related saponin—exhibited oral bioavailability of only 0.2% even after a high 90 mg/kg oral dose [3]. This class-wide poor oral absorption is attributable to low intestinal permeability, extensive hydrolysis by intestinal flora, and unfavorable n-octanol/water partition characteristics [1][4]. These data establish that oral administration of unformulated Chonglou Saponin VII yields minimal systemic exposure, a property shared across the polyphyllin class and not unique to this compound—but a critical procurement consideration nonetheless.

Pharmacokinetics Oral Bioavailability Formulation Drug Delivery ADME

Chonglou Saponin VII: Validated Research Applications Based on Quantitative Evidence


Multidrug-Resistant (MDR) Cancer Research Requiring P-glycoprotein Inhibition

Chonglou Saponin VII is uniquely suited for studies investigating chemoresistance reversal mechanisms in doxorubicin-resistant cancer models, including K562/ADR leukemia and MCF-7/ADR breast cancer [1]. Its documented P-gp inhibitory activity—not uniformly reported for Polyphyllin D or Formosanin C—makes it the mechanistically appropriate selection when the experimental objective involves MDR pathway modulation. In vivo validation of enhanced doxorubicin efficacy in xenograft models supports its use as a chemosensitization tool compound [1].

In Vivo Xenograft Studies Requiring Validated Low-Dose Efficacy (1.5 mg/kg Benchmark)

For researchers designing MDA-MB-231 triple-negative breast cancer xenograft experiments, Chonglou Saponin VII offers a literature-validated effective dose of 1.5 mg/kg with documented tumor growth inhibition and intratumoral autophagy induction . This benchmark enables rational dose-range selection and reduces experimental optimization burden. Procurement of analytically authenticated material ensures reproducibility of the published efficacy data .

Formulation Development for Poorly Bioavailable Natural Saponins

Given the class-wide poor oral bioavailability of polyphyllin saponins (<1% for all nine Paris polyphylla saponins), Chonglou Saponin VII serves as an excellent model compound for developing and validating bioavailability enhancement strategies [2]. Previous work has demonstrated that solid dispersion formulations with poloxamer 407 can enhance saponin solubility by approximately 3.5-fold and improve intestinal absorption from 48 to 104 μg in everted gut sac models [3]. The compound's well-characterized analytical profile (HPLC purity ≥98%, NMR-confirmed structure) makes it suitable for formulation studies requiring precise quantification .

Pharmacokinetic and Tissue Distribution Studies of Steroidal Saponins

Chonglou Saponin VII's pharmacokinetic profile is among the best-characterized in the polyphyllin family, with published data on Cmax (17.0 ± 2.24 µg/L, highest among nine tested saponins), tissue distribution (predominantly liver and lungs), oral bioavailability (<1% to 5.86%), and intraperitoneal bioavailability (38.81%) [2][4]. Validated LC-MS/MS methods with lower limits of quantification of 0.5 ng/mL are available, enabling precise PK/PD analyses [4]. This extensive PK characterization makes it the reference compound of choice for comparative absorption, distribution, metabolism, and excretion (ADME) studies within the steroidal saponin class [2].

Quote Request

Request a Quote for Paris saponin VII

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.